molecular formula C34H28N4O4 B1245270 O-Desmethyl Midostaurin CAS No. 740816-86-8

O-Desmethyl Midostaurin

Katalognummer B1245270
CAS-Nummer: 740816-86-8
Molekulargewicht: 556.6 g/mol
InChI-Schlüssel: PXOCRDZEEXVZQC-AFUPZKSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desmethyl Midostaurin, also known as CGP62221, is the active metabolite of Midostaurin . It is produced via cytochrome P450 liver enzyme metabolism . It is used in research and development and is not intended for use in humans or animals .


Molecular Structure Analysis

The molecular formula of O-Desmethyl Midostaurin is C34 D5 H23 N4 O4 . The molecular weight is 561.641 . Further details about the molecular structure are not available from the search results.


Chemical Reactions Analysis

O-Desmethyl Midostaurin is the active metabolite of Midostaurin, produced via cytochrome P450 liver enzyme metabolism . It can be used as an indicator for Midostaurin metabolism in vivo . More detailed information about its chemical reactions is not available from the search results.

Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia (AML) Treatment

Midostaurin has been granted FDA Priority Review for the treatment of AML in newly-diagnosed adults with an FLT3 mutation . It is used in combination with standard chemotherapy and has shown a significant improvement in overall survival rates.

Advanced Systemic Mastocytosis

The compound is also under review for the treatment of advanced systemic mastocytosis, a condition where mast cells accumulate in body tissues . Midostaurin can help reduce the proliferation of these cells.

Kinase Inhibition

As a kinase inhibitor, Midostaurin inhibits several serine/threonine and tyrosine kinases, including PKC, FLT3, and EGFR, which are involved in cell signaling and cancer progression .

FLT3 Mutation Targeting

Midostaurin targets FLT3 mutations, which are common in AML patients and are associated with a poor prognosis. By inhibiting FLT3, Midostaurin can induce cell cycle arrest and apoptosis .

Protein Kinase C (PKC) Pathway Modulation

The compound modulates the PKC pathway, which plays a role in cell growth and survival. This makes it a potential therapeutic agent for diseases where PKC is dysregulated .

Angiogenesis Inhibition

Midostaurin has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis .

Anti-inflammatory Effects

Research suggests that Midostaurin may have anti-inflammatory effects, which could be beneficial in treating diseases characterized by inflammation .

Neuroprotective Potential

There is emerging evidence that Midostaurin may have neuroprotective properties, offering potential applications in neurodegenerative diseases .

Wirkmechanismus

Target of Action

O-Desmethyl-pkc 412, also known as O-Desmethyl Midostaurin or CGP62221, is an active metabolite of Midostaurin . The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

O-Desmethyl-pkc 412 acts as a multi-targeted protein kinase inhibitor . It binds to the active site of protein kinases, preventing them from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function .

Biochemical Pathways

These could include pathways involved in cell growth, division, and survival .

Pharmacokinetics

O-Desmethyl-pkc 412 is the active metabolite of Midostaurin, produced via cytochrome P450 liver enzyme metabolism . The cytochrome P450 enzymes are responsible for the metabolic clearance of most drugs, and their activity can significantly impact the bioavailability of a drug .

Result of Action

The inhibition of protein kinases by O-Desmethyl-pkc 412 can lead to a variety of cellular effects. For instance, it can disrupt cell division and growth, potentially leading to cell death . This makes it a promising candidate for the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of O-Desmethyl-pkc 412 can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s genetic makeup (which can affect cytochrome P450 activity), and liver function

Safety and Hazards

O-Desmethyl Midostaurin is to be used only for scientific research and development and is not intended for use in humans or animals . In case of exposure, it is recommended to rinse eyes with plenty of water for at least 15 minutes, wash the affected area with soap and water, and seek medical attention if any exposure symptoms are observed .

Zukünftige Richtungen

Research suggests that O-Desmethyl Midostaurin may hold promise as an anti-cancer agent . Multiple novel therapeutic strategies are under investigation, including BCL-2, menin, and MERTK inhibitors, as well as FLT3-directed BiTEs and CAR-T therapy .

Eigenschaften

IUPAC Name

N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOCRDZEEXVZQC-AFUPZKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyl Midostaurin

CAS RN

740816-86-8
Record name CGP-62221
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740816868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-62221
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W3QJ5C7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl Midostaurin
Reactant of Route 2
O-Desmethyl Midostaurin
Reactant of Route 3
O-Desmethyl Midostaurin
Reactant of Route 4
O-Desmethyl Midostaurin
Reactant of Route 5
Reactant of Route 5
O-Desmethyl Midostaurin
Reactant of Route 6
O-Desmethyl Midostaurin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.